

Technical Support Center: Purification of 1,1,1,2-Tetrachloroethane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,1,1,2-Tetrachloroethane

Cat. No.: B165186

[Get Quote](#)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **1,1,1,2-tetrachloroethane**. Our goal is to offer practical solutions to common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in technical-grade 1,1,1,2-tetrachloroethane?

Technical-grade **1,1,1,2-tetrachloroethane** often contains a variety of impurities stemming from its synthesis and potential degradation. The most common impurities include:

- Isomeric Impurities: The most prevalent impurity is its isomer, 1,1,2,2-tetrachloroethane, which has a very close boiling point, making separation challenging.[\[1\]](#)
- Acidic Impurities: Due to hydrolysis, acidic compounds such as hydrogen chloride (HCl) can form.[\[2\]](#)
- Decomposition Products: Exposure to air, moisture, and light can lead to the formation of trichloroethylene and small amounts of phosgene.[\[2\]](#)
- Residual Reactants and Byproducts: Depending on the synthetic route, other chlorinated hydrocarbons may be present as byproducts.[\[3\]](#)

Q2: What is the recommended general approach for purifying 1,1,1,2-tetrachloroethane?

A two-step purification process is generally recommended:

- **Washing:** An initial wash with a mild basic solution, such as aqueous sodium bicarbonate, neutralizes and removes acidic impurities like HCl. This is followed by a water wash to remove the base and any salts formed.
- **Fractional Distillation:** Subsequent fractional distillation is necessary to separate the **1,1,1,2-tetrachloroethane** from its isomer (1,1,2,2-tetrachloroethane) and other organic impurities with different boiling points.

Q3: Why is fractional distillation necessary instead of a simple distillation?

The boiling points of **1,1,1,2-tetrachloroethane** (130.5 °C) and its common impurity, 1,1,2,2-tetrachloroethane (146.5 °C), are relatively close. A simple distillation will not provide the necessary separation efficiency to obtain high-purity **1,1,1,2-tetrachloroethane**. Fractional distillation, with its series of condensation and vaporization cycles on a packed column, provides the multiple theoretical plates required for separating such close-boiling liquids.[\[4\]](#)[\[5\]](#)

Q4: Can **1,1,1,2-tetrachloroethane** decompose during distillation?

Yes, prolonged heating during distillation can lead to the decomposition of chlorinated hydrocarbons, potentially reforming acidic impurities. To mitigate this, it is advisable to perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point. It is also crucial to ensure the compound is neutralized and dry before heating to prevent hydrolysis.[\[2\]](#)[\[6\]](#)

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of **1,1,1,2-tetrachloroethane**.

Fractional Distillation Issues

Issue: Poor separation of **1,1,1,2-tetrachloroethane** from its isomer.

- **Possible Cause 1:** Insufficient Column Efficiency. Your distillation column may not have enough theoretical plates for the separation.

- Solution:
 - Increase the length of the fractionating column.
 - Use a more efficient packing material, such as structured packing or smaller Raschig rings, to increase the surface area for vapor-liquid equilibrium.[\[7\]](#)
 - Ensure the column is well-insulated to maintain a proper temperature gradient.[\[3\]](#)[\[5\]](#)
- Possible Cause 2: Distillation Rate is Too High. A high distillation rate does not allow for proper equilibrium between the liquid and vapor phases in the column.
 - Solution: Reduce the heating rate to ensure a slow and steady collection of the distillate, typically 1-2 drops per second. A higher reflux ratio (the ratio of condensate returned to the column to the amount of product collected) can also improve separation.
- Possible Cause 3: Fluctuating Heat Source. Unstable heating can disrupt the temperature gradient within the column.
 - Solution: Use a stable heating source such as a heating mantle with a temperature controller or an oil bath.

Issue: The compound appears to be decomposing in the distillation flask.

- Possible Cause 1: Presence of Acidic Impurities. Residual acidic impurities can catalyze decomposition at elevated temperatures.
 - Solution: Ensure the pre-distillation washing step with sodium bicarbonate solution was thorough. Test the pH of the final water wash to ensure it is neutral.
- Possible Cause 2: Presence of Water. Water can lead to hydrolysis and the formation of HCl at high temperatures.
 - Solution: Thoroughly dry the washed **1,1,1,2-tetrachloroethane** with a suitable drying agent (e.g., anhydrous magnesium sulfate or calcium chloride) before distillation.
- Possible Cause 3: Distillation Temperature is Too High.

- Solution: Perform the distillation under reduced pressure (vacuum) to lower the boiling point of the compound and minimize thermal decomposition.[6]

Washing and Drying Issues

Issue: Emulsion formation during the washing step.

- Possible Cause: Vigorous shaking of the separatory funnel.
 - Solution: Gently invert the separatory funnel multiple times instead of shaking vigorously. If an emulsion does form, allow the funnel to stand for an extended period. The addition of a small amount of brine (saturated NaCl solution) can also help to break up the emulsion.

Issue: The product is still wet after drying.

- Possible Cause 1: Insufficient amount of drying agent.
 - Solution: Add more drying agent until some of it no longer clumps together, indicating that all the water has been absorbed.
- Possible Cause 2: Inefficient drying agent.
 - Solution: Use a high-efficiency drying agent like anhydrous magnesium sulfate. Ensure the drying agent is fresh and has been stored in a tightly sealed container.

Experimental Protocols

Protocol 1: Removal of Acidic Impurities by Washing

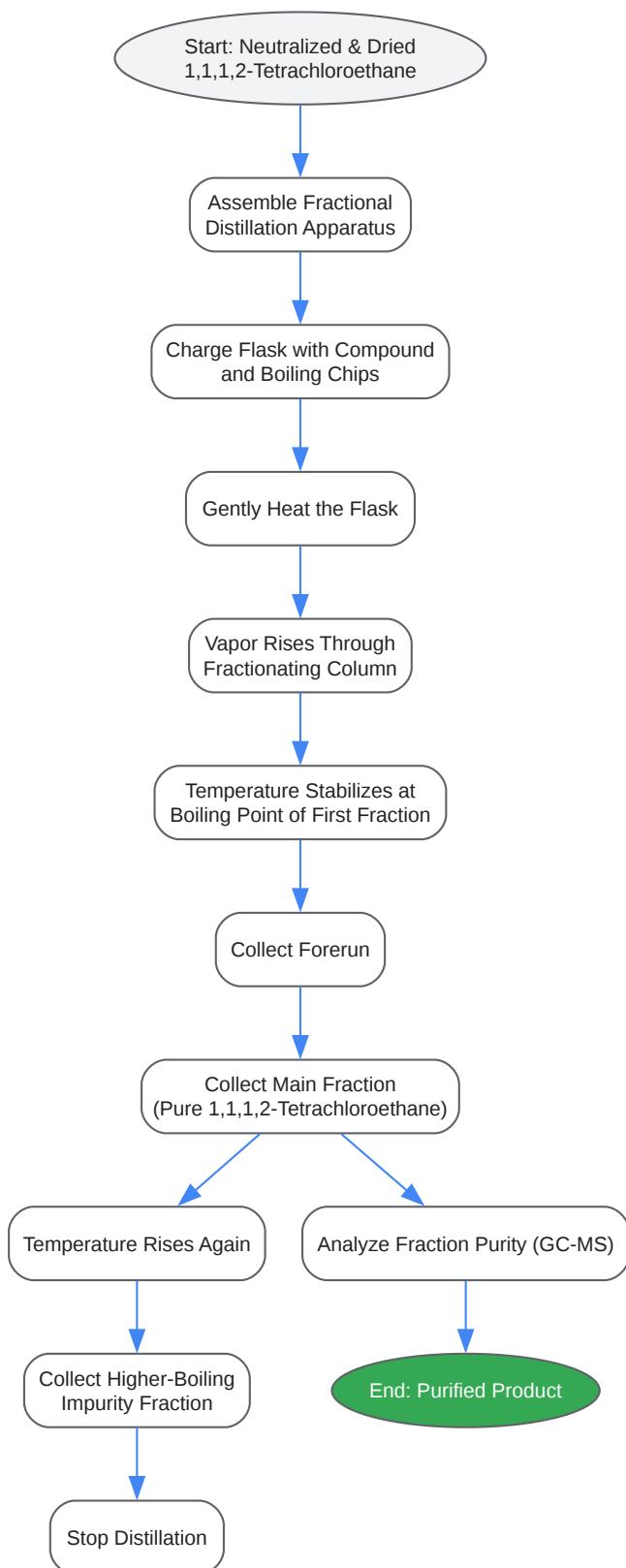
This protocol describes the procedure for neutralizing and removing acidic impurities from crude **1,1,1,2-tetrachloroethane**.

- Place the crude **1,1,1,2-tetrachloroethane** in a separatory funnel.
- Add an equal volume of a 5% aqueous sodium bicarbonate solution.
- Stopper the funnel and gently invert it several times, periodically venting to release any pressure generated from CO₂ evolution.

- Allow the layers to separate and drain the lower organic layer into a clean flask.
- Wash the organic layer with an equal volume of deionized water using the same gentle inversion and separation technique.
- Repeat the water wash until the aqueous layer is neutral (test with pH paper).
- Drain the organic layer into a clean, dry flask.

Workflow for Removal of Acidic Impurities

Caption: Workflow for the removal of acidic impurities.


Protocol 2: Purification by Fractional Distillation

This protocol outlines the general procedure for purifying neutralized and dried **1,1,1,2-tetrachloroethane** using fractional distillation.

- Apparatus Setup:
 - Assemble a fractional distillation apparatus using a round-bottom flask, a packed fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
 - The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.^[3]
- Distillation:
 - Add the dried, neutralized **1,1,1,2-tetrachloroethane** and a few boiling chips or a magnetic stir bar to the round-bottom flask.
 - Begin heating the flask gently.
 - Observe the temperature and collect the fractions that distill over at specific temperature ranges. It is advisable to collect a small forerun fraction before the main product.
 - Maintain a slow and steady distillation rate.

- Fraction Collection:
 - Collect the fraction that distills at a constant temperature corresponding to the boiling point of **1,1,1,2-tetrachloroethane** (130.5 °C at atmospheric pressure).
 - The temperature will likely rise after the main fraction has been collected, indicating the presence of higher-boiling impurities like 1,1,2,2-tetrachloroethane.
- Purity Analysis:
 - Analyze the purity of the collected fractions using an appropriate analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS).[\[8\]](#)[\[9\]](#)

Logical Flow for Fractional Distillation

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,1,2,2-TETRACHLOROETHANE - Trichloroethylene, Tetrachloroethylene, and Some Other Chlorinated Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 1,1,2,2-Tetrachloroethane: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Fractional distillation - Wikipedia [en.wikipedia.org]
- 5. Purification [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. Fractionating Column Packing | Pro-Pak Column Packing | Pope Scientific, Inc. [popeinc.com]
- 8. [Method for the determination of tetrachloromethane, trichloroethane, 1,1,2-trichloroethane, and tetrachloroethene in the air at workplaces] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- To cite this document: BenchChem. [Technical Support Center: Purification of 1,1,1,2-Tetrachloroethane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b165186#removing-impurities-from-1-1-1-2-tetrachloroethane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com